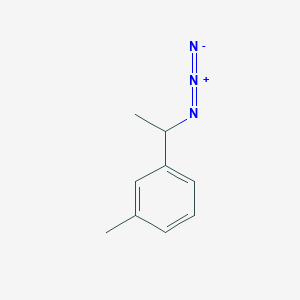
1-(1-Azidoethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azidoethyl)-3-methylbenzene is an organic compound characterized by the presence of an azide group attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the conversion of alcohols to azides using reagents such as sodium azide (NaN₃) in the presence of triphenylphosphine (PPh₃) and iodine (I₂) in dimethyl sulfoxide (DMSO) . Another method includes the acid-catalyzed rearrangement of azides, where the azide group undergoes intramolecular rearrangement to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various azide derivatives.
Scientific Research Applications
1-(1-Azidoethyl)-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Azidoethyl)-3-methylbenzene involves the reactivity of the azide group. The azide group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with applications in energetic materials.
1-Ethyl-5H-tetrazole: Similar structure but with an ethyl group instead of an azidoethyl group.
Uniqueness: 1-(1-Azidoethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azide-containing compounds. Its combination of an azide group with a methyl-substituted benzene ring makes it particularly useful in various synthetic and industrial applications .
Properties
CAS No. |
823189-12-4 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-azidoethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-4-3-5-9(6-7)8(2)11-12-10/h3-6,8H,1-2H3 |
InChI Key |
VVDUDWWSPRTIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





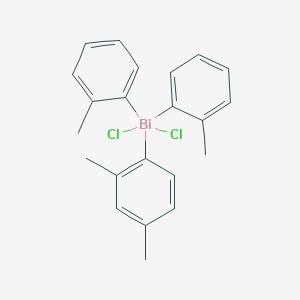
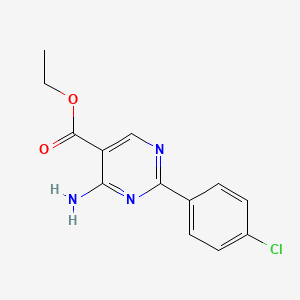
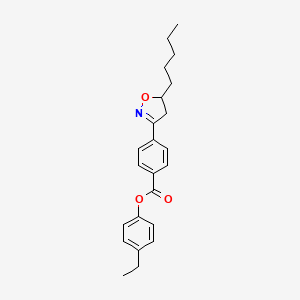

![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


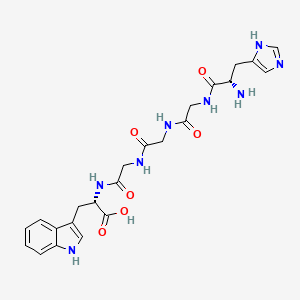
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
